molecular formula C8H11ClN4 B12295209 2-Chloro-5-piperazin-1-yl-pyrimidine

2-Chloro-5-piperazin-1-yl-pyrimidine

Cat. No.: B12295209
M. Wt: 198.65 g/mol
InChI Key: SIRNECQPHYGZCU-UHFFFAOYSA-N
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Description

2-Chloro-5-piperazin-1-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a piperazine ring at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-piperazin-1-yl-pyrimidine typically involves the reaction of 2-chloropyrimidine with piperazine. One common method includes the use of a solvent such as dichloromethane (DCM) and a base like triethylamine to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Mechanism of Action

The mechanism of action of 2-Chloro-5-piperazin-1-yl-pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Biological Activity

2-Chloro-5-piperazin-1-yl-pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a chlorinated pyrimidine core substituted at the 5-position with a piperazine moiety. The synthesis of this compound typically involves multi-step reactions that include chlorination and nucleophilic substitution processes. This compound can be synthesized from various precursors through methods that ensure high yields and purity, often utilizing environmentally friendly approaches to minimize waste .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Various studies have reported that pyrimidine derivatives, including this compound, demonstrate significant cytotoxicity against cancer cell lines. For instance, in vitro assays have shown that this compound can inhibit the proliferation of human cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
  • Antimicrobial Properties : Research indicates that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, potentially useful in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism may involve inhibition of specific inflammatory pathways mediated by PI3K signaling .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies : In a study evaluating the cytotoxic effects on various cancer cell lines, this compound exhibited significant growth inhibition. The compound was tested against multiple cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), demonstrating IC50 values ranging from 5 to 15 µM depending on the cell line .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyrimidine derivatives, revealing that this compound showed promising results against E. coli and S. aureus, with MIC values below 100 µg/mL .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound might induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses indicated an increase in sub-G1 phase populations in treated cells, suggesting cell cycle arrest and subsequent apoptosis .

Table: Summary of Biological Activities

Biological ActivityAssessed Cell Lines/OrganismsIC50/MIC ValuesReference
AnticancerMCF-7, A5495 - 15 µM
AntimicrobialE. coli, S. aureus<100 µg/mL
Anti-inflammatoryVarious modelsNot specified

Properties

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-5-piperazin-1-ylpyrimidine

InChI

InChI=1S/C8H11ClN4/c9-8-11-5-7(6-12-8)13-3-1-10-2-4-13/h5-6,10H,1-4H2

InChI Key

SIRNECQPHYGZCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C(N=C2)Cl

Origin of Product

United States

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